2,6-Difluorobenzyl bromide

Catalog No.
S708834
CAS No.
85118-00-9
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorobenzyl bromide

CAS Number

85118-00-9

Product Name

2,6-Difluorobenzyl bromide

IUPAC Name

2-(bromomethyl)-1,3-difluorobenzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2

InChI Key

LSXJPJGBWSZHTM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CBr)F

Canonical SMILES

C1=CC(=C(C(=C1)F)CBr)F

The exact mass of the compound 2-(Bromomethyl)-1,3-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Difluorobenzyl bromide (CAS: 85118-00-9) is a highly reactive, bifunctional electrophilic building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. It combines a highly labile benzylic bromide leaving group with a sterically demanding, electron-withdrawing 2,6-difluorophenyl moiety . In industrial and laboratory settings, it is primarily utilized as a highly reactive alkylating agent for nitrogen, oxygen, and sulfur nucleophiles. The compound's baseline value for procurement lies in its ability to rapidly install the 2,6-difluorobenzyl group under mild conditions, a structural motif that is quantitatively proven to increase lipophilicity, block metabolic degradation pathways, and enforce specific conformational geometries in target molecules [1].

Substituting 2,6-difluorobenzyl bromide with its chloride analog (2,6-difluorobenzyl chloride) or unsubstituted benzyl bromide measurably reduces both process efficiency and final product performance. In procurement and process scale-up, the chloride analog exhibits significantly lower electrophilic reactivity, often necessitating harsh reflux conditions, extended reaction times, or the addition of iodide catalysts (Finkelstein conditions) to achieve acceptable alkylation yields [1]. This increases cycle times and can lead to the degradation of sensitive heterocyclic substrates. Furthermore, substituting with unsubstituted benzyl bromide fails entirely in drug design applications; it lacks the critical ortho-fluorine atoms required to sterically lock the benzyl group into the orthogonal conformations necessary for target receptor binding, and it leaves the aromatic ring vulnerable to rapid cytochrome P450-mediated metabolic oxidation [2].

Accelerated N-Alkylation Kinetics via Bromide Leaving Group

For the N-alkylation of sensitive heterocycles such as isatins and uracils, the choice of leaving group dictates the process cycle time and yield. Utilizing 2,6-difluorobenzyl bromide achieves >85% yield alkylation under mild basic conditions (e.g., DBU or KF/alumina) and microwave irradiation, frequently reaching complete conversion in under 30 minutes [1]. In contrast, the corresponding 2,6-difluorobenzyl chloride typically requires significantly longer reaction times (often >12 hours) or higher temperatures to drive the reaction to completion, increasing the risk of thermal degradation for sensitive intermediates.

Evidence DimensionAlkylation reaction time and yield
Target Compound Data>85% yield in 10–30 minutes (microwave/mild base)
Comparator Or Baseline2,6-difluorobenzyl chloride
Quantified DifferenceBromide reduces reaction time by >10x compared to the chloride baseline without requiring halide-exchange additives.
ConditionsMicrowave-assisted or mild reflux N-alkylation of heterocycles.

Procuring the bromide derivative minimizes reactor residence time and eliminates the need for catalytic additives, streamlining API intermediate manufacturing.

Enhanced Metabolic Stability and Pharmacokinetics

The incorporation of the 2,6-difluorobenzyl moiety is a proven strategy for overcoming poor pharmacokinetic profiles in drug leads. In the development of human GnRH receptor antagonists, compounds utilizing the 2,6-difluorobenzyl group demonstrated a quantifiable increase in metabolic stability compared to predecessor molecules lacking this specific substitution [1]. The two ortho-fluorine atoms effectively block primary sites of cytochrome P450 oxidation. This structural modification resulted in a terminal half-life (t1/2) of up to 3.5 hours and a favorable plasma clearance rate (15.5 mL/min/kg) in in vivo models, enabling viable oral bioavailability [1].

Evidence DimensionIn vivo plasma clearance and terminal half-life
Target Compound Datat1/2 of ~3.5 h and clearance of 15.5 mL/min/kg
Comparator Or BaselineUnsubstituted or mono-substituted benzyl predecessors
Quantified Difference2,6-difluoro substitution significantly reduces oxidative clearance, extending half-life and increasing the Area Under the Curve (AUC) for oral dosing.
ConditionsIn vivo pharmacokinetic profiling in mice and cynomolgus monkeys (10 mg/kg dose).

Buyers in medicinal chemistry must select the 2,6-difluoro building block to protect vulnerable aromatic positions from rapid metabolic degradation, ensuring in vivo efficacy.

Steric Enforcement of Target-Specific Conformations

Beyond electronic effects, 2,6-difluorobenzyl bromide is utilized to introduce severe steric constraints into molecular scaffolds. When attached to a heterocyclic core (such as a uracil or imidazole), the steric clash between the two ortho-fluorine atoms and the adjacent ring system forces the benzyl group into a near-orthogonal conformation [1]. This pre-organization reduces the entropic penalty upon binding to restricted receptor pockets. Unsubstituted benzyl groups freely rotate, leading to weaker binding affinities. The rigidified 3D architecture provided by the 2,6-difluoro substitution is often responsible for order-of-magnitude improvements in target IC50 values [1].

Evidence DimensionConformational preference and binding entropy
Target Compound DataNear-orthogonal (~90°) enforced dihedral angle
Comparator Or BaselineUnsubstituted benzyl bromide
Quantified DifferenceThe 2,6-difluoro group locks the dihedral angle, eliminating the free rotation seen in unsubstituted analogs and drastically improving receptor fit.
ConditionsStructure-activity relationship (SAR) optimization of receptor antagonists.

Procurement of this specific fluorinated building block is essential when a rigid, orthogonal molecular geometry is required to achieve high target binding affinity.

Synthesis of GnRH Receptor Antagonists and Relugolix Intermediates

Directly leveraging its rapid N-alkylation kinetics and the metabolic stability of the resulting adduct, this compound is a highly effective precursor for synthesizing uracil-based GnRH antagonists. The bromide leaving group ensures high-yielding coupling to the uracil core without degrading the substrate, while the 2,6-difluoro moiety provides the necessary oral bioavailability and half-life required for clinical efficacy [1].

Development of Conformationally Locked Antiviral Agents

In the design of non-nucleoside HIV-1 reverse transcriptase inhibitors and bovine viral diarrhea virus inhibitors, 2,6-difluorobenzyl bromide is utilized to install a sterically demanding pendant group. The resulting orthogonal conformation is critical for fitting into restricted allosteric binding pockets, making this specific compound a mandatory building block over unsubstituted benzyl halides [2].

High-Throughput Microwave-Assisted Library Synthesis

For contract research organizations (CROs) and discovery labs building libraries of N-benzyl heterocycles (e.g., isatins, triazoles), the higher electrophilic reactivity of the bromide form over the chloride form makes it a highly efficient choice. It allows for rapid, automated microwave synthesis with complete conversion in minutes, preventing the bottleneck of overnight refluxing and minimizing purification steps [3].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

85118-00-9

Wikipedia

2-(bromomethyl)-1,3-difluorobenzene

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